molecular formula C22H21ClN4O2 B2559519 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251598-39-6

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide

Katalognummer B2559519
CAS-Nummer: 1251598-39-6
Molekulargewicht: 408.89
InChI-Schlüssel: NBRCEOOFCGPWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide is a structurally complex molecule that appears to be related to a class of compounds designed for their affinity to dopamine receptors, particularly the D(4) subtype. These compounds are of interest due to their potential applications in positron emission tomography (PET) imaging and their relevance in the study of neurological disorders.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the design and synthesis of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with structural similarities, involved incorporating features to improve receptor affinity, selectivity, and brain penetration . Another related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was synthesized as part of a series targeting dopamine D4 receptors . These syntheses typically involve multi-step organic reactions, including the formation of piperazine or piperidine rings, attachment of aromatic moieties, and the introduction of specific functional groups to enhance pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine or piperazine ring, substituted with various aromatic groups, which are crucial for receptor binding. The specific substituents and their positions on the benzamide moiety are tailored to achieve high affinity and selectivity for the D(4) receptor . The molecular structure is also designed to facilitate radiolabeling, as seen with the methoxy group in compound 7 from paper , which was labeled with carbon-11 for PET analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and alkylation. The introduction of a radiolabel, such as carbon-11, involves isotopic exchange or direct incorporation of the radioactive isotope into the precursor molecule . The reactivity of the functional groups present in these molecules, such as the methoxy or cyano groups, is carefully controlled during synthesis to maintain the integrity of the pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are optimized for their intended biological application. For instance, the lipophilicity, represented by the log P value, is adjusted to ensure adequate brain penetration and minimal nonspecific binding . The stability of these compounds under physiological conditions is also an important consideration, as it affects their suitability for in vivo studies and imaging applications. The compounds' affinity for the D(4) receptor and selectivity over other receptors are determined through binding assays, which are critical for their potential use as PET tracers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

  • Benzamide Derivatives as Serotonin Receptor Agonists : Research on benzamide derivatives, including compounds with piperidine substituents, has demonstrated their potential in accelerating gastric emptying and increasing defecation frequency, suggesting applications in gastrointestinal motility enhancement without significant side effects. This highlights the importance of such compounds in developing prokinetic agents with improved therapeutic profiles (Sonda et al., 2004).

Novel Sigma Receptor Ligands

  • Cognitive Dysfunction Treatment : A study on NE-100, a potent sigma receptor ligand, shows its efficacy in improving cognitive dysfunction in rats, indicating the potential of structurally related compounds in addressing neurodegenerative diseases and cognitive impairments (Ogawa et al., 1994).

Synthesis and Biological Evaluation

  • Prokinetic Agents Development : Cinitapride and its derivatives, featuring piperidine and benzamide components, exhibit significant anti-ulcerative activity, underscoring their role in gastrointestinal disease treatment. Such compounds' synthesis and biological evaluation contribute to the development of novel therapeutics for related conditions (Srinivasulu et al., 2005).

Antimicrobial and Molluscicidal Activity

  • Natural Product Derivatives : Studies on prenylated benzamide derivatives from natural sources, such as Piper aduncum leaves, reveal their antimicrobial and molluscicidal activities, offering insights into the development of new bioactive compounds for pest control and infection treatment (Orjala et al., 1993).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide' involves the reaction of 4-cyanobenzoyl chloride with piperidine to form 1-(4-cyanobenzoyl)piperidine. This intermediate is then reacted with 4-hydroxy-N-cyclopropylbenzamide to form the final product.", "Starting Materials": [ "4-cyanobenzoyl chloride", "piperidine", "4-hydroxy-N-cyclopropylbenzamide" ], "Reaction": [ "Step 1: 4-cyanobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-cyanobenzoyl)piperidine.", "Step 2: 1-(4-cyanobenzoyl)piperidine is then reacted with 4-hydroxy-N-cyclopropylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide." ] }

CAS-Nummer

1251598-39-6

Molekularformel

C22H21ClN4O2

Molekulargewicht

408.89

IUPAC-Name

2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C22H21ClN4O2/c1-13(2)9-10-24-21(28)14-3-8-19-17(11-14)20-18(12-25-19)22(29)27(26-20)16-6-4-15(23)5-7-16/h3-8,11-13,26H,9-10H2,1-2H3,(H,24,28)

InChI-Schlüssel

NBRCEOOFCGPWKI-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.